molecular formula C19H28N2O B12497920 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine

Cat. No.: B12497920
M. Wt: 300.4 g/mol
InChI Key: IUBBRIYVAISNSG-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-(3-methoxybenzyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.

    Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-hydroxybenzyl)piperazine.

    Reduction: Formation of 1-(Cyclohexylmethyl)-4-(3-methoxybenzyl)piperazine.

    Substitution: Various substituted piperazines depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use as a pharmacological agent due to its piperazine core.

    Industry: Possible applications in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine would depend on its specific interactions with molecular targets. Piperazine derivatives often interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylmethyl)-4-(3-methoxybenzyl)piperazine
  • 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-hydroxybenzyl)piperazine
  • 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-chlorobenzyl)piperazine

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine is unique due to the presence of both a cyclohexene ring and a methoxybenzyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H28N2O/c1-22-19-9-5-8-18(14-19)16-21-12-10-20(11-13-21)15-17-6-3-2-4-7-17/h2-3,5,8-9,14,17H,4,6-7,10-13,15-16H2,1H3

InChI Key

IUBBRIYVAISNSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3CCC=CC3

Origin of Product

United States

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